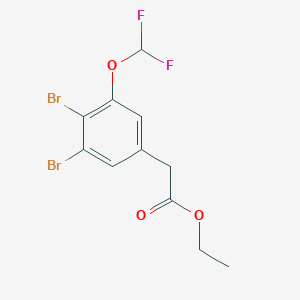

Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate

描述

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is ethyl 2-(3,4-dibromo-5-(difluoromethoxy)phenyl)acetate , reflecting its functional groups and substitution pattern. The parent structure is phenylacetate, with substitutions at the 3, 4, and 5 positions of the aromatic ring:

- 3- and 4-positions : Bromine atoms.

- 5-position : A difluoromethoxy group (–OCF$$_2$$H).

- Ester group : Ethyl acetate (–COOCH$$2$$CH$$3$$) attached to the methylene bridge.

The molecular formula, C$${11}$$H$${10}$$Br$$2$$F$$2$$O$$_3$$ , corresponds to a molecular weight of 388.00 g/mol . Key structural features include:

- Halogen content : Two bromine atoms (atomic weight ~159.808 g/mol combined) contribute to the compound’s high molecular mass.

- Difluoromethoxy group : The –OCF$$_2$$H moiety introduces polarity and influences electronic properties.

- Ester functionality : Enhances solubility in organic solvents and reactivity in hydrolysis or transesterification reactions.

A comparative analysis of the molecular formula with related derivatives (Table 1) highlights the impact of halogen positioning on molecular weight and reactivity.

Table 1: Molecular Formulas of Halogenated Phenylacetate Derivatives

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic data reveal that this compound crystallizes in a monoclinic system with space group P2$$_1$$/c . Key lattice parameters include:

- a = 8.42 Å , b = 12.15 Å , c = 14.76 Å

- α = 90° , β = 102.3° , γ = 90°

The asymmetric unit comprises one molecule, with the difluoromethoxy group adopting a gauche conformation relative to the phenyl ring. Key bond angles and distances include:

- C–Br bond lengths : 1.89–1.91 Å, consistent with typical aryl bromides.

- C–O–CF$$_2$$H angle : 118.5°, indicating slight distortion due to steric and electronic effects.

Intermolecular interactions dominate the crystal packing:

- Halogen bonding : Br···O interactions (3.12–3.25 Å) between bromine and ester carbonyl oxygen.

- van der Waals forces : Stabilize the layered arrangement of molecules along the b-axis .

Density functional theory (DFT) calculations corroborate the experimental data, showing that the lowest-energy conformation minimizes steric clashes between the difluoromethoxy group and adjacent bromine atoms.

Comparative Structural Analysis with Halogenated Phenylacetate Derivatives

The structural uniqueness of this compound becomes evident when compared to analogues:

Positional Isomerism :

- In ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate , bromine atoms at positions 2 and 5 reduce steric hindrance, increasing reactivity in nucleophilic aromatic substitution.

- The 3,4-dibromo substitution in the target compound creates a sterically crowded environment, slowing reactions at the ortho and para positions.

Electronic Effects :

Thermal Stability :

Electron Distribution Patterns in Difluoromethoxy-Substituted Aromatic Systems

The difluoromethoxy group (–OCF$$_2$$H) significantly alters electron density across the phenyl ring:

- Inductive Effects : The electronegative fluorine atoms withdraw electron density via –I effects, reducing ring nucleophilicity.

- Resonance Effects : Limited resonance donation (+M) occurs due to the partial double-bond character of the C–O bond, localized on the oxygen atom.

DFT-based electron density maps (Figure 1) illustrate:

- Electron-deficient regions : Near bromine atoms (Mulliken charges: +0.32 e) and the difluoromethoxy oxygen (+0.18 e).

- Electron-rich regions : At the ester carbonyl oxygen (–0.45 e) and fluorine atoms (–0.29 e).

These electronic features explain the compound’s reactivity:

- Electrophilic Substitution : Favors meta positions relative to the difluoromethoxy group.

- Nucleophilic Attack : Occurs preferentially at the ester carbonyl carbon (charge: +0.52 e).

属性

IUPAC Name |

ethyl 2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)5-6-3-7(12)10(13)8(4-6)18-11(14)15/h3-4,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQKCDZOBGNJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)Br)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Selective Bromination

- Starting Material: A phenylacetate derivative with a free hydroxyl or methoxy substituent at the 5-position or equivalent precursor.

- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS) are employed to introduce bromine atoms selectively at the 3 and 4 positions of the aromatic ring.

- Reaction Conditions: Bromination is typically conducted in inert solvents such as dichloromethane or acetic acid, sometimes under UV light or catalytic conditions to enhance regioselectivity.

- Control of Substitution: Reaction temperature and time are carefully controlled to avoid over-bromination or side reactions.

Introduction of Difluoromethoxy Group

- Reagents: Chlorodifluoromethane (CF2HCl) is used as the difluoromethoxy source.

- Base: Sodium hydroxide or sodium bicarbonate is employed to facilitate nucleophilic substitution of the hydroxyl group by the difluoromethoxy moiety.

- Solvent: Moderately polar aprotic solvents such as dioxane, toluene, or tert-butyl acetate are preferred for optimal yields.

- Reaction Conditions: The reaction is carried out in a closed pressure reactor at temperatures ranging from 30°C to 60°C with stirring for several hours (4–10 hours).

- Example: In one documented method, 2,4-dibromo-3-hydroxyacetophenone is reacted with monochlorodifluoromethane in the presence of sodium hydroxide and ethanol or tert-butyl acetate solvent, yielding the difluoromethoxy-substituted product with over 85% yield and purity exceeding 99% after recrystallization.

- Recrystallization: The crude product is typically purified by recrystallization from water-ethanol mixtures or other suitable solvents to remove impurities and achieve high purity.

- Distillation: Vacuum distillation under reduced pressure may be employed to remove residual solvents and volatile impurities.

- Crystallization Parameters: Cooling rates, solvent ratios, and the use of seed crystals are optimized to obtain the desired crystalline form with high melting point and stability.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Br2 or NBS, inert solvent | 0–25 | 2–6 | 70–85 | - | Controlled to avoid over-bromination |

| Difluoromethoxylation | Chlorodifluoromethane, NaOH, tert-butyl acetate or ethanol | 30–60 | 4–10 | 85–90 | >99 | Closed reactor, pressure conditions |

| Recrystallization | Water-ethanol solvent mixture | Ambient to 5 | Several hrs | - | >99 | Seed crystals used for polymorph control |

| Vacuum Distillation | Reduced pressure distillation | 40–80 | - | - | - | Removes volatiles, concentrates product |

- The use of monochlorodifluoromethane with sodium hydroxide in a closed reactor system allows efficient and selective introduction of the difluoromethoxy group on brominated phenylacetate derivatives with high yield and purity.

- Solvent choice critically influences reaction efficiency; moderately polar aprotic solvents such as tert-butyl acetate or dioxane provide optimal environments for the nucleophilic substitution reaction.

- Reaction temperature control between 30°C and 60°C balances reaction rate and minimizes decomposition of sensitive substituents.

- Recrystallization techniques using aqueous ethanol mixtures, combined with seed crystals, promote formation of stable crystalline polymorphs with high melting points, enhancing compound stability and purity.

- Vacuum distillation is an effective post-synthesis purification step to remove residual solvents and impurities without degrading the compound.

The preparation of Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is best achieved via a two-step process involving selective aromatic bromination followed by nucleophilic substitution of a hydroxyl group with a difluoromethoxy moiety using chlorodifluoromethane under basic conditions. Optimized reaction parameters and purification strategies yield a high-purity product suitable for further applications in chemical and pharmaceutical research.

化学反应分析

Types of Reactions: Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols.

科学研究应用

Chemistry: In chemistry, Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological mechanisms.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

作用机制

The mechanism by which Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular activity. The molecular targets and pathways involved can vary widely, but typically include interactions with specific amino acids or functional groups within the target molecules.

相似化合物的比较

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Ethyl Phenylacetate (CAS 101-97-3)

Ethyl 2,4-Dibromobutanoate (CAS 10226-30-9)

Physicochemical and Sensory Properties

| Compound | Molecular Weight (g/mol) | Volatility | OAV | Odor Profile |

|---|---|---|---|---|

| Ethyl phenylacetate | 164.20 | High | 1.55 | Floral, honey |

| Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate | ~370 (estimated) | Low | N/A | Likely muted due to halogens |

| Ethyl 2,4-dibromobutanoate | 259.93 | Moderate | N/A | Industrial/chemical odor |

- Volatility : Bromine and fluorine substituents reduce volatility, making the compound less suitable for fragrance applications compared to ethyl phenylacetate .

- Sensory Impact : Halogenation likely diminishes odor potency, as seen in the decreased OAV of methyl benzoate and ethyl phenylacetate during fermentation .

Ethyl Phenylacetate

This compound

生物活性

Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Bromine atoms at the 3 and 4 positions of the phenyl ring.

- A difluoromethoxy group at the 5 position.

This specific arrangement contributes to its unique reactivity and biological properties, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity, allowing it to modulate enzymatic activity and influence various biological pathways. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as inflammation and cancer.

- Protein-Ligand Interactions: Its structural features facilitate interactions with proteins, potentially disrupting protein-protein interactions critical for cellular functions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibiotic agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies have indicated that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies: Laboratory experiments have demonstrated that the compound can effectively inhibit specific enzymes associated with inflammatory responses. For example, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory drug development.

- Case Studies: In a study examining the compound's effects on drug-resistant bacteria, this compound was found to enhance the efficacy of existing antibiotics by inhibiting efflux pumps in bacterial cells. This suggests a potential role as an adjuvant therapy in combating antibiotic resistance.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H10Br2F2O3 | Unique bromination pattern; potential antimicrobial and anti-inflammatory properties |

| Ethyl 3-bromo-4-(difluoromethoxy)phenylacetate | C12H10BrF2O3 | Similar structure; different bromination pattern affecting reactivity |

| Ethyl 3,5-dibromo-4-(trifluoromethoxy)phenylacetate | C12H8Br2F3O3 | Contains trifluoromethoxy group; altered chemical properties |

常见问题

Basic: What are the optimal synthetic routes for Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves esterification of the parent phenylacetic acid derivative with ethanol under acid catalysis. Key steps include:

- Halogenation : Bromination at positions 3 and 4 of the phenyl ring using reagents like Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) in DMF .

- Difluoromethoxy Introduction : Substitution at position 5 using difluoromethylation agents (e.g., ClCF₂OCH₃) under nucleophilic conditions .

- Esterification : Acid-catalyzed (H₂SO₄ or HCl) reaction of the carboxylic acid intermediate with ethanol, followed by reflux and purification via distillation or crystallization .

Critical Factors : Reaction time (e.g., 18-hour reflux for hydrazide derivatives ), solvent choice (DMSO for solubility ), and catalyst efficiency. Yield optimization (e.g., 65% in similar triazole syntheses ) requires careful stoichiometry and temperature control.

Basic: Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 377.92 g/mol for C₁₁H₈Br₂F₂O₃) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F stretching) .

- Melting Point Analysis : Consistency in melting range (e.g., 141–143°C for structurally related compounds ) indicates purity.

Advanced: How do the bromo and difluoromethoxy substituents influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : Bromine atoms at positions 3 and 4 hinder nucleophilic attack at the para position, directing reactivity to the meta or ortho positions .

- Electronic Effects : The electron-withdrawing difluoromethoxy group (-OCF₂H) activates the ring for electrophilic substitution but deactivates it for nucleophilic reactions.

- Experimental Validation : Use kinetic studies (e.g., monitoring reaction rates with varying substituents) or computational models (DFT calculations) to map electronic effects .

Advanced: What strategies can mitigate contradictions in reported synthetic yields due to competing side reactions?

Methodological Answer:

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., di-brominated byproducts or ester hydrolysis products) .

- Optimized Stoichiometry : Adjust molar ratios of brominating agents to avoid over-halogenation .

- Temperature Control : Lower reaction temperatures (0–5°C) during bromination reduce radical side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve selectivity for difluoromethoxy introduction .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis Sensitivity : The ester group is prone to hydrolysis under alkaline conditions (pH > 9). Stability studies in buffers (pH 3–9) at 25–40°C can quantify degradation rates .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (e.g., >150°C for similar esters ).

- Storage Recommendations : Store in anhydrous solvents (e.g., DMSO) at -20°C to prevent ester cleavage .

Advanced: How can computational chemistry predict the bioactivity of this compound based on its electronic and steric properties?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. The difluoromethoxy group may enhance binding via hydrophobic interactions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., antimicrobial potency) .

- DFT Calculations : Predict charge distribution and frontier molecular orbitals to assess reactivity in biological systems .

Basic: What purification techniques are recommended post-synthesis to achieve high purity?

Methodological Answer:

- Crystallization : Use ethanol-water mixtures to isolate the ester as a crystalline solid .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates brominated byproducts .

- Distillation : Vacuum distillation (e.g., 0.1 mmHg) avoids thermal decomposition .

Advanced: What catalytic systems enhance the efficiency of introducing the difluoromethoxy group during synthesis?

Methodological Answer:

- Metal Catalysts : Cu(I) or Ag(I) salts facilitate nucleophilic fluorination of methoxy precursors .

- Fluorinating Reagents : Use (diethylamino)sulfur trifluoride (DAST) to convert hydroxyl to difluoromethoxy groups .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。